2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)-

Description

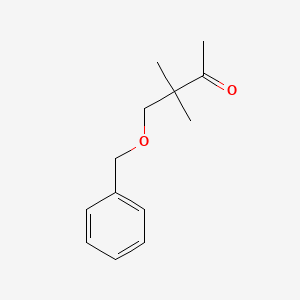

Structure and Properties 2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- (CAS: 73608-59-0) is an aliphatic ketone with a molecular formula of C₁₄H₂₁NO (molecular weight: 219.32 g/mol) . Its structure features a ketone group at position 2, two methyl groups at position 3 (3,3-dimethyl), and a phenylmethoxy (benzyloxy) substituent at position 4. The benzyloxy group introduces aromaticity and bulkiness, influencing steric effects and solubility.

For example, describes the use of cesium carbonate (Cs₂CO₃) to introduce phenethoxy groups to benzaldehyde derivatives . The dimethyl groups adjacent to the ketone may sterically hinder nucleophilic attacks (e.g., in Schiff base formation) compared to simpler ketones .

Properties

IUPAC Name |

3,3-dimethyl-4-phenylmethoxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(14)13(2,3)10-15-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEWYAUVJWQAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462639 | |

| Record name | 2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61674-96-2 | |

| Record name | 2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- can be achieved through the reaction of 2-Butanone, 4-hydroxy-3,3-dimethyl- with benzyl bromide . The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzyloxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group in the butanone moiety can yield the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 4-(benzyloxy)-3,3-dimethylbutan-2-ol.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- finds applications in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)- largely depends on its chemical reactivity. The benzyloxy group can participate in various nucleophilic substitution reactions, while the carbonyl group in the butanone moiety can undergo reduction or oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Structural Analogues in Aliphatic Ketones

4-Benzyloxy-2-butanone (CAS 6278-91-7)

- Molecular Formula : C₁₁H₁₄O₂ (MW: 170.23 g/mol) .

- Key Differences : Lacks the 3,3-dimethyl groups, resulting in lower molecular weight and reduced steric hindrance.

- Reactivity : More reactive toward nucleophilic additions due to less steric shielding.

3,3-Dimethyl-4-(methylamino)-2-butanone

- Molecular Formula: C₇H₁₅NO (MW: 129.20 g/mol) .

cis-4-(3,4-Dihydroxy-2,6,6-trimethylcyclohexenyl)-2-butanone

- Source: Isolated from Acorus tatarinowii .

- Key Differences : Cyclohexenyl substituent introduces rigidity and polar hydroxyl groups, increasing hydrophilicity compared to the aromatic benzyloxy group.

Aromatic Ketones with Ether Substituents

[4-Butoxy-2-hydroxy-5-(2-propenyl)phenyl]ethanone

4-(Benzyloxy)-3-phenethoxybenzaldehyde

- Source: Intermediate in phenolic compound synthesis .

- Key Differences : Aldehyde functionality instead of ketone; benzyloxy and phenethoxy groups on an aromatic ring.

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Reactivity Insights |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₁NO | 219.32 | Ketone, 3,3-dimethyl, benzyloxy | Steric hindrance reduces nucleophilic attack |

| 4-Benzyloxy-2-butanone | C₁₁H₁₄O₂ | 170.23 | Ketone, benzyloxy | Higher volatility, simpler structure |

| [4-Butoxyphenyl]ethanone | C₁₅H₂₀O₃ | 248.32 | Aromatic ketone, butoxy | Lower volatility due to aromaticity |

| 3,3-Dimethyl-4-(methylamino) | C₇H₁₅NO | 129.20 | Ketone, methylamino | Basic, participates in acid-base reactions |

Key Observations :

Steric Effects: The 3,3-dimethyl groups in the target compound reduce reactivity compared to non-methylated analogues .

Volatility: Bulky substituents (e.g., benzyloxy) decrease volatility relative to simpler ketones like 2-butanone .

Biological Activity

2-Butanone, 3,3-dimethyl-4-(phenylmethoxy)-, also known by its CAS number 61674-96-2, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential antimicrobial and anti-inflammatory properties. The following sections detail specific studies and findings related to its biological effects.

Antimicrobial Activity

Research indicates that 2-butanone derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro assays demonstrated that certain concentrations of 2-butanone derivatives inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed against common pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound's structure contributes to its effectiveness against bacterial pathogens .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In a study examining the effects on inflammatory markers:

- Experimental Design : Animal models were treated with varying doses of the compound, and levels of pro-inflammatory cytokines were measured.

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose (50 mg/kg) | 180 |

| High Dose (100 mg/kg) | 120 |

The results indicated a dose-dependent reduction in inflammatory cytokines, suggesting that the compound may modulate inflammatory responses effectively .

The mechanism by which 2-butanone, 3,3-dimethyl-4-(phenylmethoxy)- exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that it interacts with cellular receptors, potentially influencing signal transduction pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Case Study Overview : Patients with chronic inflammatory conditions were administered a formulation containing the compound. Results showed significant improvement in symptoms and reduced reliance on conventional anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-4-(phenylmethoxy)-2-butanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, where a phenoxy group is introduced to a ketone precursor. For example, 4-(benzyloxy)-substituted ketones are often prepared by alkylation of a phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions like over-alkylation. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How is structural characterization of 3,3-dimethyl-4-(phenylmethoxy)-2-butanone performed, and what spectral markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key markers include:

- ¹H NMR : A singlet for the two methyl groups at C3 (δ ~1.2 ppm), a multiplet for the phenylmethoxy aromatic protons (δ ~7.3–7.5 ppm), and a ketone carbonyl signal (δ ~2.1 ppm).

- ¹³C NMR : The carbonyl carbon appears at δ ~210 ppm, while the quaternary C3 and C4 carbons are observed at δ ~45–50 ppm.

Mass spectrometry (MS) should confirm the molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of the benzyloxy group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, standard precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers at –20°C, away from oxidizing agents.

- Dispose of waste via certified hazardous waste services, as ecological impact data are unavailable .

Advanced Research Questions

Q. How can computational modeling optimize the compound's combustion mechanisms for fuel tracer applications?

- Methodological Answer : Machine learning algorithms, such as self-adaptive differential evolution, can refine reduced chemical mechanisms. For example, a 50-species, 190-reaction mechanism (split into C4-Cn, C2-C3, and H2/CO/C1 sub-mechanisms) was optimized for 2-butanone derivatives to predict ignition delays and laminar flame speeds. Validation involves comparing simulated results with experimental data from constant-volume bomb experiments .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of synthetic intermediates?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : To confirm proton-proton coupling and carbon-proton connectivity.

- Isotopic Labeling : Introduce deuterated analogs to track exchangeable protons.

- High-Resolution MS (HRMS) : Verify exact mass and rule out isobaric interferences.

Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .

Q. How does the phenylmethoxy group influence the compound's reactivity in catalytic hydrogenation or oxidation?

- Methodological Answer : The electron-donating methoxy group stabilizes intermediates during hydrogenation, reducing reaction rates. For oxidation, the ketone moiety may undergo Baeyer-Villiger oxidation to form lactones, while the benzyl ether is susceptible to cleavage under acidic conditions (e.g., H₂/Pd-C for hydrogenolysis). Kinetic studies under varied pH and catalyst loadings (e.g., PtO₂ vs. Pd) can quantify these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

- Methodological Answer : Impurities like residual solvents or dealkylated byproducts require sensitive techniques:

- GC-MS with Headspace Sampling : For volatile impurities (e.g., DMF, THF).

- HPLC-UV/ELSD : To detect non-volatile impurities (e.g., unreacted phenolic precursors).

Method validation follows ICH Q2(R1) guidelines, including limit of detection (LOD) and quantification (LOQ) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.